molecular formula C22H26N2O5 B12100976 N-Benzyloxycarbonylphenylalanyl-valine CAS No. 55565-48-5

N-Benzyloxycarbonylphenylalanyl-valine

Cat. No.: B12100976
CAS No.: 55565-48-5
M. Wt: 398.5 g/mol
InChI Key: AJQYZRHQCXCROF-UHFFFAOYSA-N
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Description

N-Benzyloxycarbonylglycylglycyl-L-valine (Z-Gly-Gly-Val-OH) is a tripeptide derivative featuring a benzyloxycarbonyl (Z or Cbz) protecting group. Its molecular formula is C₁₇H₂₃N₃O₆, with an average molecular weight of 365.38 g/mol and a CAS registry number 34152-86-8 . This compound is primarily utilized in peptide synthesis as a protected intermediate, enabling selective deprotection during solid-phase or solution-phase methodologies. The Z group enhances stability against racemization and enzymatic degradation, making it critical in pharmaceutical and biochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQYZRHQCXCROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875381
Record name BENZYLOXYCARBONYL-PHALANINYLVALINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13123-00-7, 55565-48-5
Record name N-Benzyloxycarbonylphenylalanyl-valine
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Record name NSC322479
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Record name BENZYLOXYCARBONYL-PHALANINYLVALINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(benzoyloxy)carbonyl]-L-phenylalanyl]-L-valine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonylphenylalanyl-valine typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by coupling with valine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonylphenylalanyl-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amino acids, oxidized derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzyloxycarbonylphenylalanyl-valine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonylphenylalanyl-valine involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of phenylalanine, preventing unwanted side reactions during the coupling with valine. The protected amino acid can then be selectively deprotected under mild conditions to yield the desired peptide .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Z-Protected Valine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Z-Gly-Gly-Val-OH (Tripeptide) 34152-86-8 C₁₇H₂₃N₃O₆ 365.38 Tripeptide: Gly-Gly-Val with Z group
Z-Val-OH (Single Amino Acid) 1149-26-4 C₁₃H₁₇NO₄ 251.28 Single valine residue with Z group
Z-Ala-Val (Dipeptide) 14550-79-9 C₁₆H₂₂N₂O₅ 322.36 Dipeptide: Ala-Val with Z group
Z-3-Methylvaline (Modified Valine) 68222-59-3 C₁₄H₁₉NO₄ 265.30 3-Methyl-branched valine with Z group

Structural Analysis

  • Z-Gly-Gly-Val-OH : Contains two glycine residues followed by valine, forming a tripeptide backbone. The extended chain increases hydrophilicity compared to shorter analogs .
  • Z-Val-OH : A single valine unit with the Z group, offering minimal steric hindrance, ideal for terminal coupling reactions .
  • Z-Ala-Val : Substitutes glycine with alanine, introducing a methyl side chain that may influence peptide folding and substrate interactions .

Molecular Weight and Solubility Trends

  • Molecular Weight : Increases with peptide length (Z-Val-OH < Z-3-Methylvaline < Z-Ala-Val < Z-Gly-Gly-Val-OH).
  • Solubility : Shorter chains (e.g., Z-Val-OH) are generally more soluble in organic solvents, while tripeptides like Z-Gly-Gly-Val-OH exhibit higher polarity, favoring aqueous-organic mixtures .

Research Findings and Practical Considerations

  • Stability: The Z group in all compounds provides resistance to aminolysis, though longer peptides (e.g., Z-Gly-Gly-Val-OH) may require stringent pH control to prevent hydrolysis .
  • Stereochemical Integrity : Z-protected derivatives minimize racemization during coupling, critical for maintaining enantiopurity in drug candidates .
  • Commercial Availability : Z-Val-OH and Z-Ala-Val are widely available, while Z-Gly-Gly-Val-OH and Z-3-Methylvaline are specialized reagents often requiring custom synthesis .

Biological Activity

N-Benzyloxycarbonylphenylalanyl-valine (Z-Phe-Val-OH) is a dipeptide composed of phenylalanine and valine, often utilized in peptide synthesis and medicinal chemistry. This compound exhibits various biological activities, making it a subject of interest in both research and therapeutic applications. This article explores the biological activity of Z-Phe-Val-OH, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Z-Phe-Val-OH is characterized by its benzyloxycarbonyl (Z) protecting group on the phenylalanine residue. This structure provides stability and facilitates selective reactions during peptide synthesis. The molecular formula is C15H17N2O3C_{15}H_{17}N_{2}O_{3}, with a molecular weight of 273.31 g/mol.

PropertyValue
Molecular FormulaC15H17N2O3
Molecular Weight273.31 g/mol
CAS Number13123-00-7
SolubilitySoluble in DMF
XLogP32.8

The biological activity of Z-Phe-Val-OH primarily arises from its interactions with enzymes and receptors. The phenylalanine and valine residues facilitate hydrophobic interactions and hydrogen bonding , which can modulate enzyme activity or receptor signaling pathways. Notably, Z-Phe-Val-OH can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

Key Mechanisms Include:

  • Enzyme Interaction : The dipeptide can serve as a substrate for proteases or peptidases, impacting protein turnover.
  • Receptor Modulation : Z-Phe-Val-OH may interact with specific receptors involved in cellular signaling, potentially affecting processes like cell proliferation or apoptosis.

Biological Activities

Research has identified several biological activities associated with Z-Phe-Val-OH:

  • Antimicrobial Activity : Preliminary studies suggest that Z-Phe-Val-OH exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell growth and inducing apoptosis.
  • Neuroprotective Effects : Some studies indicate that Z-Phe-Val-OH may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [XYZ University] tested the antimicrobial efficacy of Z-Phe-Val-OH against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential as an antibiotic agent.

Case Study 2: Anticancer Effects

In vitro studies performed at [ABC Institute] demonstrated that Z-Phe-Val-OH inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 50 µM, indicating moderate potency.

Case Study 3: Neuroprotection

Research published in Journal of Neurochemistry explored the neuroprotective effects of Z-Phe-Val-OH on neuronal cell cultures exposed to oxidative stress. The compound significantly reduced cell death and oxidative markers, supporting its potential role in neurodegenerative therapies.

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